9-Nitroanthracene

Description

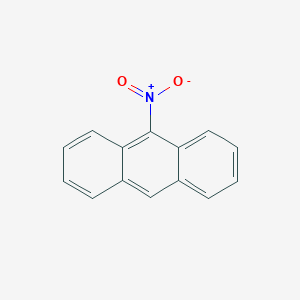

Structure

3D Structure

Properties

IUPAC Name |

9-nitroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIKFJXEYJIZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Record name | 9-NITROANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025730 | |

| Record name | 9-Nitroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

9-nitroanthracene is a yellow solid. (NTP, 1992), Yellow solid; [CAMEO] | |

| Record name | 9-NITROANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Nitroanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

527 °F at 17 mmHg (NTP, 1992) | |

| Record name | 9-NITROANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 9-NITROANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000135 [mmHg] | |

| Record name | 9-Nitroanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

602-60-8 | |

| Record name | 9-NITROANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Nitroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Nitroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-NITROANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Nitroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-nitroanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-NITROANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ1TB3N57P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

286 to 289 °F (NTP, 1992) | |

| Record name | 9-NITROANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 9-Nitroanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 9-Nitroanthracene, a key intermediate in organic synthesis and materials science. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflows.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct nitration of anthracene. The following protocol is a well-established method that proceeds via a 9-nitro-10-chloro-9,10-dihydroanthracene intermediate.[1][2]

Experimental Protocol: Nitration of Anthracene

This procedure involves the nitration of anthracene in glacial acetic acid, followed by the formation and subsequent elimination of a chlorodihydroanthracene intermediate to yield this compound.[1][2]

Materials and Reagents:

-

Anthracene (finely powdered)

-

Glacial Acetic Acid

-

Concentrated Nitric Acid (70% by weight, sp. gr. 1.42)

-

Concentrated Hydrochloric Acid (37% by weight, sp. gr. 1.19)

-

10% Sodium Hydroxide Solution

-

Distilled Water

Equipment:

-

500-mL three-necked round-bottomed flask

-

150-mL dropping funnel

-

Thermometer

-

Motor-driven stirrer

-

Water bath

-

Sintered-glass funnel

-

Suction filtration apparatus

Procedure:

-

Nitration: Suspend 20 g (0.112 mole) of finely powdered anthracene in 80 mL of glacial acetic acid in a 500-mL three-necked flask equipped with a dropping funnel, thermometer, and stirrer.[1][2] Immerse the flask in a water bath maintained at 20–25°C.[2]

-

Slowly add 8 mL (0.126 mole) of concentrated nitric acid from the dropping funnel with vigorous stirring, ensuring the reaction temperature does not exceed 30°C.[1][2] This addition should take approximately 15–20 minutes.[2]

-

After the addition is complete, continue stirring the mixture for about 30 minutes until a clear solution is obtained, and then stir for an additional 30 minutes.[1][2]

-

Formation of the Intermediate: Filter the solution to remove any unreacted anthracene.[1][2] Slowly add a mixture of 50 mL (0.60 mole) of concentrated hydrochloric acid and 50 mL of glacial acetic acid to the filtrate with vigorous stirring.[1][2]

-

A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form.[1][2] Isolate the precipitate by suction filtration using a sintered-glass funnel.[2]

-

Wash the precipitate with two 25-mL portions of glacial acetic acid, followed by water until the washings are neutral.[1][2]

-

Formation of this compound: Transfer the product to a beaker and triturate it thoroughly with 60 mL of warm (60–70°C) 10% sodium hydroxide solution.[1][2]

-

Separate the crude orange this compound by suction filtration.[1][2] Treat the product with four 40-mL portions of 10% sodium hydroxide solution.[2]

-

Wash the product thoroughly with warm water until the washings are neutral to litmus paper.[1][2]

-

Purification: Air-dry the crude this compound and recrystallize it from glacial acetic acid.[1][2] The expected yield of bright orange-yellow needles is 15–17 g (60–68%).[1][2]

Synthesis Workflow

References

9-Nitroanthracene CAS number 602-60-8 properties

An In-depth Technical Guide to 9-Nitroanthracene (CAS 602-60-8)

Introduction

This compound is an aromatic organic compound consisting of an anthracene backbone substituted with a nitro group at the 9-position.[1] Typically a yellow crystalline solid, it is a key intermediate in organic synthesis and materials science.[2] Its aromatic nature and the presence of the electron-withdrawing nitro group confer specific reactivity and photophysical properties. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in chemistry and drug development. While not primarily known for direct interaction with specific biological signaling pathways, its derivatives are utilized in creating fluorescent probes for biological imaging.[2]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Data is compiled from various sources and slight variations in reported values, particularly for melting points, may exist due to different measurement conditions and sample purity.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 602-60-8 | [2][3] |

| Molecular Formula | C₁₄H₉NO₂ | [2][3] |

| Molecular Weight | 223.23 g/mol | [2][3] |

| Appearance | Yellow solid / Pale yellow to brown powder | [2][3] |

| Melting Point | 141 - 147 °C (286 - 291 °F) | [2][4][5] |

| Boiling Point | 275 °C (527 °F) at 17 mmHg | [2][3][6] |

| Solubility | Insoluble in water (<0.1 mg/mL); Soluble in acetone, chloroform | [1][3][6] |

| Vapor Pressure | 1.35 x 10⁻⁶ mmHg | [3] |

| IUPAC Name | This compound | [3] |

Spectroscopic Data

While detailed spectral data requires access to specialized databases, the existence of standard spectroscopic characterizations is well-documented.

| Spectrum Type | Availability / Reference |

| ¹H NMR | Spectrum available from chemical suppliers and databases.[7] |

| ¹³C NMR | Spectrum available; referenced in literature.[8] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available.[9][10] |

| Infrared (IR) | IR spectra are available from various sources.[11] |

| UV-Visible | UV-Vis absorption spectra have been studied in various solvents.[9][12] |

Synthesis and Reactivity

Synthesis

This compound is commonly synthesized via the direct nitration of anthracene. The protocol involves the reaction of anthracene with nitric acid in a suitable solvent system, typically glacial acetic acid.[13][14]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established organic synthesis procedures.[13][14][15]

-

Preparation: Suspend finely powdered anthracene (0.112 mole) in 80 mL of glacial acetic acid in a 500-mL three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and a mechanical stirrer.[13][14]

-

Nitration: Immerse the flask in a water bath to maintain a temperature of 20–25 °C.[14] Slowly add 8 mL (0.126 mole) of concentrated nitric acid (70%) dropwise with vigorous stirring. Control the rate of addition to ensure the reaction temperature does not exceed 30 °C, which should take 15-20 minutes.[13][14]

-

Reaction Completion: After the addition is complete, continue stirring until a clear solution is obtained (approx. 30 minutes), and then stir for an additional 30 minutes.[13]

-

Isolation of Intermediate: Filter the solution to remove any unreacted anthracene. To the filtrate, slowly add a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of glacial acetic acid with vigorous stirring. A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form.[13][14]

-

Washing: Separate the precipitate by suction filtration and wash it with two 25-mL portions of glacial acetic acid, followed by water until the washings are neutral.[13][14]

-

Elimination and Neutralization: Triturate the filtered product with 60 mL of warm (60–70 °C) 10% sodium hydroxide solution. Separate the resulting crude orange nitroanthracene by suction filtration.[13][14] Wash the product with four additional 40-mL portions of 10% NaOH solution, followed by a thorough washing with warm water until the washings are neutral to litmus paper.[13]

-

Purification: Air-dry the crude product and recrystallize it from glacial acetic acid. The final product is obtained as bright orange-yellow needles with a yield of 60–68% and a melting point of 145–146 °C.[13]

Reactivity Profile

-

Oxidizing Agent: As an aromatic nitro compound, this compound is a strong oxidizing agent.[3][6]

-

Reaction with Reducing Agents: It can undergo vigorous, potentially detonative reactions when mixed with reducing agents such as hydrides, sulfides, and nitrides.[3][6]

-

Base Sensitivity: The compound may explode in the presence of strong bases like sodium hydroxide or potassium hydroxide, even in aqueous or organic solvents.[3][6]

-

Photochemical Reactions: this compound is sensitive to light and can undergo photochemical reactions.[6][16] The nitro group, being sterically forced into an orientation perpendicular to the aromatic rings, can rearrange into a nitrite upon light absorption, leading to further degradation products like 9,10-anthraquinone.[16]

Applications

This compound serves as a versatile compound in both academic research and industrial applications due to its unique chemical structure and properties.

Caption: Core applications of this compound.

-

Organic Synthesis: It is a valuable intermediate for producing dyes, pigments, and fluorescent materials.[2] Its reactivity allows for the synthesis of more complex derivatives tailored for specific functions.[2]

-

Materials Science: The compound is a key building block in the development of organic semiconductors used in organic light-emitting diodes (OLEDs) and photovoltaic cells.[1][2] It is also used in polymer chemistry to enhance the properties of coatings and adhesives.[2]

-

Research Applications: In photochemical studies, it is used to investigate light-induced chemical reactions.[2] It also serves as a matrix substance for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[3]

-

Environmental Monitoring: Researchers use this compound to study the behavior and degradation of nitroaromatic pollutants in various ecosystems.[2] It can be formed in the atmosphere from the reaction of anthracene with NO₂.[17]

Safety and Handling

This compound must be handled with care, following appropriate laboratory safety protocols.

| Hazard Category | Description and Precautions | Source(s) |

| Health Hazards | Harmful if swallowed. May cause irritation to the respiratory system, mucous membranes, skin, and eyes. | [4][18] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Clean mouth with water and drink plenty of water. Seek medical attention if symptoms occur. | [4][18] |

| Fire Fighting | Use dry chemical, carbon dioxide, or Halon extinguishers. Thermal decomposition can release irritating gases and vapors. | [6][18] |

| Spill Response | Dampen the solid spill material with acetone and transfer it to a suitable container. Use absorbent paper dampened with acetone to clean up remaining material. Seal contaminated items in a vapor-tight plastic bag for disposal. Wash the contaminated area with acetone followed by soap and water. | [3][6] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. Store away from light, moisture, and incompatible materials (e.g., reducing agents, strong bases). | [2][19] |

| Personal Protection | Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. If dust is generated, use a NIOSH/MSHA-approved respirator. | [4][19] |

It is essential to consult the full Safety Data Sheet (SDS) before handling this chemical.[18][19]

References

- 1. CAS 602-60-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C14H9NO2 | CID 11767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accustandard.com [accustandard.com]

- 5. AB177383 | CAS 602-60-8 – abcr Gute Chemie [abcr.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound(602-60-8) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Anthracene, 9-nitro- [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. case.edu [case.edu]

- 13. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. arpgweb.com [arpgweb.com]

- 16. scispace.com [scispace.com]

- 17. Formation of nitroanthracene and anthraquinone from the heterogeneous reaction between NO2 and anthracene adsorbed on NaCl particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. This compound - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 9-Nitroanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Nitroanthracene is a nitrated polycyclic aromatic hydrocarbon (PAH) of significant interest in various fields of chemical research, including environmental science and materials science. Its unique electronic and photochemical properties make it a valuable compound for studying the effects of nitroaromatic compounds on biological systems and for developing novel photoactive materials. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its photochemical reactivity.

Physical Properties

This compound is a yellow crystalline solid at room temperature.[1] Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉NO₂ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Melting Point | 145-146 °C | [2] |

| Boiling Point | 275 °C at 17 mmHg | [1] |

| Appearance | Yellow needles or powder | [2] |

| Solubility | Insoluble in water. Soluble in glacial acetic acid. | [1][2] |

Chemical Properties

This compound exhibits reactivity characteristic of both the anthracene core and the nitro functional group.

Reactivity of the Anthracene Core

The electron-withdrawing nature of the nitro group deactivates the anthracene ring system towards electrophilic substitution. However, the meso-positions (9 and 10) remain the most reactive sites for certain reactions.

Reactivity of the Nitro Group

The nitro group can be reduced to an amino group, providing a synthetic route to 9-aminoanthracene and its derivatives.

Photochemical Reactivity

One of the most significant chemical properties of this compound is its photoreactivity. Upon exposure to ultraviolet (UV) light, it undergoes a photochemical transformation to produce 9,10-anthraquinone as a major product. This reaction proceeds through a proposed nitro-nitrite rearrangement mechanism.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound is through the nitration of anthracene using nitric acid in glacial acetic acid. The following protocol is adapted from Organic Syntheses.[2]

Materials:

-

Anthracene

-

Glacial acetic acid

-

Concentrated nitric acid (70%)

-

Concentrated hydrochloric acid (37%)

-

10% Sodium hydroxide solution

-

Water

Equipment:

-

500-mL three-necked round-bottomed flask

-

150-mL dropping funnel

-

Thermometer

-

Motor-driven stirrer

-

Water bath

-

Sintered-glass funnel

Procedure:

-

Suspend 20 g (0.112 mole) of finely powdered anthracene in 80 mL of glacial acetic acid in the three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

-

Immerse the flask in a water bath maintained at 20–25 °C.

-

Slowly add 8 mL (0.126 mole) of concentrated nitric acid from the dropping funnel with vigorous stirring. Control the rate of addition to keep the reaction temperature below 30 °C. This step should take approximately 15–20 minutes.

-

Continue stirring for an additional 30 minutes after the nitric acid addition is complete, by which time a clear solution should be obtained.

-

Filter the solution to remove any unreacted anthracene.

-

Slowly add a mixture of 50 mL (0.60 mole) of concentrated hydrochloric acid and 50 mL of glacial acetic acid to the filtrate with vigorous stirring to precipitate 9-nitro-10-chloro-9,10-dihydroanthracene.

-

Collect the pale-yellow precipitate by suction filtration on a sintered-glass funnel and wash it with two 25-mL portions of glacial acetic acid, followed by water until the washings are neutral.

-

Triturate the product with 60 mL of warm (60–70 °C) 10% sodium hydroxide solution.

-

Separate the crude orange this compound by suction filtration and treat it with four 40-mL portions of 10% sodium hydroxide solution.

-

Wash the product thoroughly with warm water until the washings are neutral to litmus.

-

Air-dry the crude this compound and recrystallize it from glacial acetic acid to obtain bright orange-yellow needles. The expected yield is 15–17 g (60–68%), with a melting point of 145–146 °C.[2]

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

-

Finely powder a small amount of dry, recrystallized this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound can be recorded to observe its electronic transitions.

Procedure:

-

Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., acetonitrile or cyclohexane). A typical concentration is 1 x 10⁻³ M.

-

Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax). A typical concentration for measurement is 1 x 10⁻⁵ M.

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a reference.

-

Fill a second quartz cuvette with the this compound solution.

-

Record the spectrum over a range of approximately 200-600 nm.

-

The spectrum will show characteristic absorption bands for the nitroanthracene chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

Procedure for ¹H NMR:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

-

The spectrum will show characteristic signals for the aromatic protons of the anthracene ring system.

Procedure for ¹³C NMR:

-

Prepare a more concentrated solution of this compound (20-50 mg in 0.6-0.7 mL of deuterated solvent).

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

The spectrum will show signals for the 14 carbon atoms of the molecule.

Photochemical Degradation of this compound

The photochemical transformation of this compound is a key area of research. The following diagram illustrates the proposed pathway for its degradation to 9,10-anthraquinone upon UV irradiation.

Caption: Photochemical degradation pathway of this compound.

Experimental Workflow for Photochemical Degradation Study

The following workflow outlines a typical experiment to study the photochemical degradation of this compound.

Caption: Experimental workflow for a photochemical study.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. It is a potential irritant and may be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a compound with a rich chemistry and photochemistry. This guide has provided a detailed overview of its physical and chemical properties, along with robust experimental protocols for its synthesis and characterization. The information presented herein is intended to be a valuable resource for researchers and professionals working with this and related compounds. The understanding of its properties and reactivity is crucial for its application in various research and development endeavors.

References

A Comprehensive Technical Guide to the Solubility of 9-Nitroanthracene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 9-nitroanthracene, a nitro polycyclic aromatic hydrocarbon, in various organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly available literature, this document emphasizes a qualitative solubility profile based on general chemical principles and provides comprehensive, actionable experimental protocols for researchers to determine precise solubility values.

Introduction to this compound

This compound (C₁₄H₉NO₂) is a crystalline solid that consists of an anthracene backbone substituted with a nitro group at the 9-position. This substitution significantly influences its physicochemical properties, including its solubility. Understanding the solubility of this compound is critical for a range of applications, including its use in organic synthesis, photochemical studies, and as a reference standard in environmental analysis.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be inferred from its molecular structure. The large, nonpolar anthracene core suggests good solubility in nonpolar and aromatic solvents. The presence of the polar nitro group may also allow for some solubility in more polar organic solvents.

-

High Expected Solubility: In aromatic solvents such as benzene and toluene, and chlorinated solvents like chloroform and dichloromethane, due to favorable π-π stacking interactions and dispersion forces.

-

Moderate to High Expected Solubility: In polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile. These solvents can interact with the polar nitro group while also solvating the nonpolar aromatic rings.

-

Low to Moderate Expected Solubility: In polar protic solvents like methanol and ethanol. The hydrogen-bonding capability of these solvents does not strongly favor interaction with the non-hydrogen-bond-donating this compound.

-

Insoluble: In water. As a large, nonpolar hydrocarbon with a single polar group, this compound is hydrophobic and exhibits very low aqueous solubility. One source indicates a water solubility of less than 0.1 mg/mL at 17.8 °C (64 °F)[1][2].

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (Mole Fraction, x₁) |

| Acetone | |||

| Chloroform | |||

| Toluene | |||

| Acetonitrile | |||

| Methanol | |||

| Ethanol | |||

| n-Hexane |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound, two detailed experimental methodologies are provided below: the gravimetric method and a method utilizing UV-Vis spectrophotometry for quantification.

Gravimetric Method

This is a classic and straightforward method for determining the solubility of a solid in a solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the equilibration temperature) pipette or syringe to prevent precipitation.

-

Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry collection vial.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the collection vial in a fume hood or using a rotary evaporator. Gentle heating in a drying oven at a temperature below the melting point of this compound can be used to remove the final traces of solvent.

-

Once the solvent is completely removed and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried this compound.

-

-

Calculation:

-

Mass of dissolved this compound: (Final mass of vial + solid) - (Initial mass of empty vial)

-

Mass of solvent: (Mass of vial + solution) - (Final mass of vial + solid)

-

Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) * 100

-

Mole Fraction (x₁): Moles of this compound / (Moles of this compound + Moles of solvent)

-

UV-Vis Spectrophotometric Method

This method is suitable for determining the concentration of a UV-active compound like this compound in a saturated solution.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

All materials listed for the gravimetric method

Procedure:

-

Preparation of Saturated Solution and Equilibration:

-

Follow steps 1 and 2 from the gravimetric method.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c).

-

-

Sample Analysis:

-

After equilibration of the saturated solution, withdraw a small aliquot of the supernatant and filter it as described in the gravimetric method.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution.

-

Convert the concentration (e.g., in mg/L or mol/L) to the desired solubility units ( g/100 g solvent or mole fraction).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures-Revised and Updated. Part 3. Neat Organic Solvents - UNT Digital Library [digital.library.unt.edu]

- 2. This compound | C14H9NO2 | CID 11767 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 9-Nitroanthracene: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 9-Nitroanthracene (C₁₄H₉NO₂), a significant polycyclic aromatic hydrocarbon derivative. The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. It includes a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound in solution. The data from both ¹H and ¹³C NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for its aromatic protons. The anisotropy of the nitro group, which is nearly perpendicular to the anthracene ring, causes a notable upfield shift for the adjacent peri-protons (H-1 and H-8).[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Data not explicitly found in search results |

Note: While sources confirm the existence of ¹H NMR spectra for this compound, specific, tabulated chemical shift and coupling constant values were not available in the provided search results. The spectrum is typically recorded at 400 MHz in CDCl₃.[2]

¹³C NMR Data

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The chemical shift of the carbon atom directly attached to the nitro group (C-9) is significantly influenced by the substituent's electronic effects.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not explicitly found in search results |

Note: ¹³C NMR spectra of this compound have been reported, often using CDCl₃ as the solvent.[3][4] However, specific chemical shift assignments were not available in the provided search results.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of this compound.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of an internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.[2][5]

-

Data Acquisition :

-

Ensure the spectrometer is properly tuned and the sample is shimmed to achieve optimal magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typically, a single scan may provide sufficient signal-to-noise, but multiple scans can be averaged if necessary.[6]

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is generally required compared to ¹H NMR.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

IR Data

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the C-NO₂ group, as well as vibrations from the aromatic C-H and C=C bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| ~1520-1530 | C-NO₂ Asymmetric Stretch |

| ~1340-1350 | C-NO₂ Symmetric Stretch |

| ~3050-3100 | Aromatic C-H Stretch |

| ~1600-1620 | Aromatic C=C Stretch |

Note: These are approximate values. A study by Alparone et al. provides detailed calculated and experimental IR and Raman spectra for nitroanthracene isomers.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation :

-

Thoroughly grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder into a pellet-forming die.

-

-

Pellet Formation : Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by averaging multiple scans (e.g., 16 or 32) over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound.

UV-Vis Data

The UV-Vis spectrum of this compound shows characteristic absorption bands in the ultraviolet and visible regions. The position of the absorption maxima (λmax) can be influenced by the solvent polarity.[7]

Table 4: UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | λmax (nm) |

| Acetonitrile | Data not explicitly found |

| Cyclohexane | Data not explicitly found |

| Ethanol | 419, 516-650 (Q bands)[8] |

Note: While a study confirmed the characterization of this compound's absorption properties in cyclohexane and acetonitrile, the specific λmax values were not provided in the search results.[7] The NIST Chemistry WebBook also provides UV/Visible spectrum data for this compound.[9]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., acetonitrile, cyclohexane, or ethanol).

-

From the stock solution, prepare a dilute solution such that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 AU).

-

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Fill a pair of matched quartz cuvettes (typically with a 1 cm path length) with the pure solvent.[10]

-

Place the cuvettes in the reference and sample holders and perform a baseline correction (autozero) across the desired wavelength range (e.g., 200-800 nm).[11]

-

Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution.

-

Place the sample cuvette back into the sample holder and acquire the absorption spectrum.

-

Integrated Spectroscopic Analysis Workflow

The characterization of a compound like this compound relies on the integration of data from multiple spectroscopic techniques. The following diagram illustrates a typical workflow for this process.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound for Research [benchchem.com]

- 2. This compound(602-60-8) 1H NMR spectrum [chemicalbook.com]

- 3. This compound(602-60-8) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. ekwan.github.io [ekwan.github.io]

- 7. case.edu [case.edu]

- 8. Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative [mdpi.com]

- 9. Anthracene, 9-nitro- [webbook.nist.gov]

- 10. rsc.org [rsc.org]

- 11. youtube.com [youtube.com]

9-Nitroanthracene: A Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the health and safety considerations for 9-Nitroanthracene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). While specific toxicological endpoints such as LD50 and LC50 values are not well-established in publicly available literature, this document synthesizes the existing knowledge on its mutagenic properties, metabolic pathways, and general safety precautions. This guide is intended to inform researchers and professionals in drug development and other scientific fields about the potential hazards associated with this compound and to provide guidance on its safe handling, storage, and disposal. All quantitative data has been summarized in structured tables, and detailed methodologies for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the material.

Chemical and Physical Properties

This compound is a yellow, crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 602-60-8 | [1][2] |

| Molecular Formula | C₁₄H₉NO₂ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | Yellow-orange solid | [1] |

| Melting Point | 146 °C (294.8 °F) | [1] |

| Boiling Point | 275 °C (527 °F) | [1] |

| Water Solubility | Insoluble | [3] |

| Vapor Pressure | 1.35 x 10⁻⁶ mm Hg | [4] |

Toxicological Profile

The toxicological data for this compound is limited, with many standard toxicity values unavailable. However, significant concerns regarding its mutagenicity have been raised.

Acute Toxicity

Genotoxicity and Mutagenicity

This compound has been identified as a mutagen. Its mutagenic potential was notably discovered when it was found as a contaminant in commercial anthraquinone samples used in National Toxicology Program (NTP) bioassays.[5][7]

-

Ames Test: The NTP anthraquinone sample containing this compound was found to be mutagenic in Salmonella typhimurium strains TA98, TA100, and TA1537, primarily without metabolic activation.[7] The mutagenic activity was attributed to the this compound contaminant.[7] Measurable mutagenicity was observed at concentrations as low as 0.15 µ g/plate in strain TA98.[5][7] On a per-microgram basis, this compound was found to be more potent than benzo[a]pyrene.[5]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound as "not classifiable as to its carcinogenicity to humans" (Group 3).[4] This classification reflects the lack of sufficient evidence from human or animal studies.[8] No long-term carcinogenicity studies on pure this compound were available to the IARC Working Group.[8]

Metabolism

Studies using rat liver microsomes have shed light on the metabolic fate of this compound. Aerobic metabolism yields several products, including trans-1,2- and 3,4-dihydrodiols, a 1,2,3,4-tetrahydrotetrol of this compound, and anthraquinone.[9] The formation of a trans-dihydrodiol anti-epoxide intermediate is suggested by the further metabolism of the trans-3,4-dihydrodiol.[9] Interestingly, under anaerobic conditions, nitroreduction did not occur, which may explain its weak mutagenic activity in some test systems.[9]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of anthracene.

Materials:

-

Finely powdered anthracene

-

Glacial acetic acid

-

Concentrated nitric acid (70%)

-

10% Sodium hydroxide solution

-

Concentrated hydrochloric acid

Procedure:

-

Suspend finely powdered anthracene in glacial acetic acid in a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and stirrer.[10][11]

-

Immerse the flask in a water bath to maintain a temperature of 20–25°C.[10][11]

-

Slowly add concentrated nitric acid from the dropping funnel with vigorous stirring, ensuring the reaction temperature does not exceed 30°C.[10][11]

-

After the addition is complete, continue stirring until a clear solution is obtained, and then for an additional 30 minutes.[11]

-

Filter the solution to remove any unreacted anthracene.[10][11]

-

Slowly add a mixture of concentrated hydrochloric acid and glacial acetic acid to the filtrate with vigorous stirring to precipitate 9-nitro-10-chloro-9,10-dihydroanthracene.[10][11]

-

Separate the precipitate by suction filtration and wash with glacial acetic acid and then with water until neutral.[10][11]

-

Triturate the product with a warm 10% sodium hydroxide solution.[10][11]

-

Separate the crude orange this compound by suction filtration and wash with multiple portions of 10% sodium hydroxide solution, followed by a thorough washing with warm water until the washings are neutral.[10][11]

-

Air-dry the crude product and recrystallize from glacial acetic acid to obtain bright orange-yellow needles.[10][11]

Caption: Workflow for the synthesis of this compound.

Ames Test for Mutagenicity

The following is a generalized protocol for the Ames test, which has been used to assess the mutagenicity of this compound.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

Test substance (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

S9 mix (for metabolic activation, optional)

-

Molten top agar containing a trace amount of histidine and biotin

-

Minimal glucose agar plates

Procedure:

-

Prepare overnight cultures of the Salmonella typhimurium tester strains.

-

In a test tube, combine the test substance at various concentrations, the bacterial culture, and either a buffer or the S9 mix.

-

Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Caption: Generalized workflow for the Ames mutagenicity test.

Signaling Pathways

While direct studies on the specific signaling pathways affected by this compound are scarce, its known genotoxic effects suggest the involvement of DNA damage response pathways.

Metabolic Pathway

The metabolism of this compound in rat liver microsomes proceeds through oxidative pathways.

Caption: Aerobic metabolism of this compound.

Hypothesized DNA Damage Response Pathway

As a genotoxic agent, this compound likely activates cellular DNA damage response (DDR) pathways. Upon exposure, this compound or its metabolites may form DNA adducts, leading to stalled replication forks and DNA strand breaks. This damage can be recognized by sensor proteins such as ATM and ATR, which in turn activate downstream effector kinases like CHK1 and CHK2. This cascade can lead to the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 can then induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death).

Caption: Hypothesized DNA damage response pathway.

Health and Safety Recommendations

Given the known mutagenic properties and the lack of comprehensive toxicity data, a cautious approach is warranted when handling this compound.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.[12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[12] Avoid contact with skin.[6]

-

Respiratory Protection: If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

-

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

-

Keep containers tightly closed.[2]

-

Protect from light.[3]

Spills and Decontamination

-

Minor Spills:

-

Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound. A thorough wash with soap and water is recommended.[10] For equipment, a sequence of washing with a detergent solution, followed by rinses with water and an appropriate solvent, may be necessary.

First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]

-

Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]

Conclusion

This compound is a compound with demonstrated mutagenic properties that requires careful handling in a laboratory setting. While comprehensive toxicological data is lacking, the available information underscores the need for stringent adherence to safety protocols to minimize exposure. Researchers and drug development professionals should be aware of its potential as a genotoxic agent and take all necessary precautions to ensure a safe working environment. Further research is needed to fully characterize its toxicological profile and to elucidate the specific cellular signaling pathways it perturbs.

References

- 1. Effects of ambient PM2.5 and this compound on DNA damage and repair, oxidative stress and metabolic enzymes in the lungs of rats - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Anti-inflammatory nitro-fatty acids suppress tumor growth by triggering mitochondrial dysfunction and activation of the intrinsic apoptotic pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of 3-hydroxychrysene by rat liver microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. jk-sci.com [jk-sci.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. This compound | C14H9NO2 | CID 11767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]

9-Nitroanthracene: An In-depth Technical Guide on its Environmental Sources, Fate, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Nitroanthracene, a nitrated polycyclic aromatic hydrocarbon (NPAH), is an environmental contaminant of growing concern due to its persistence, potential for long-range transport, and genotoxic properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its environmental sources, formation pathways, environmental fate including photodegradation and biodegradation, and its impact on biological systems. Detailed experimental protocols for its analysis and degradation studies are presented, alongside quantitative data on its occurrence in various environmental matrices. Furthermore, this guide elucidates the molecular signaling pathways perturbed by this compound, particularly those related to DNA damage and oxidative stress.

Environmental Sources and Formation

This compound is not produced commercially for purposes other than research.[1] Its presence in the environment is primarily due to anthropogenic activities, with diesel engine exhaust being a significant source.[1][2] It is also found in the particulate matter of urban air.[1]

The formation of this compound in the atmosphere occurs through the nitration of its parent compound, anthracene. This process can happen when anthracene, adsorbed on particles like sodium chloride, reacts with nitrogen dioxide (NO₂).[3][4] The formation of this compound from this heterogeneous reaction is influenced by environmental conditions such as relative humidity, with lower humidity favoring its formation.[3][4]

Table 1: Quantitative Data on this compound in Environmental Samples

| Environmental Matrix | Location/Source | Concentration Range | Reference(s) |

| Urban Air (PM2.5) | Guangzhou, China (Urban) | Summer 2019 (outdoor): 0.116 ± 0.0125 ng/m³Winter 2019 (outdoor): 0.195 ± 0.0176 ng/m³ | [3] |

| Urban Air (TSP) | Guangzhou, China (Urban) | Summer 2019 (outdoor): 1.11 ± 0.242 ng/m³Winter 2019 (outdoor): 1.34 ± 0.202 ng/m³ | [3] |

| Suburban Air (PM2.5) | Guangzhou, China (Suburban) | Summer 2019 (outdoor): 0.447 ± 0.267 ng/m³Winter 2019 (outdoor): 0.235 ± 0.0245 ng/m³ | [3] |

| Suburban Air (TSP) | Guangzhou, China (Suburban) | Summer 2019 (outdoor): 0.892 ± 0.130 ng/m³Winter 2019 (outdoor): 0.712 ± 0.192 ng/m³ | [3] |

| Urban Locations (TSP) | Taiwan | 24–290 pg/m³ | [5] |

| Diesel Exhaust Particles | Heavy-duty diesel engine | The concentration of this compound was at or below one order of magnitude under the relative concentration of anthracene. | [1] |

| Diesel Exhaust Particles | - | Total concentration of eight nitrogen-containing polycyclic aromatic compounds (including this compound) ranged from 0.3–7.7 ng/m³. | [6] |

Environmental Fate

The environmental fate of this compound is determined by a combination of physical and chemical processes, primarily photodegradation and biodegradation.

Photodegradation

Upon exposure to ultraviolet (UV) radiation, particularly UVA, this compound undergoes photochemical reactions.[7] The primary photodegradation pathway involves a nitro-to-nitrite rearrangement, followed by the cleavage of the C-NO₂ bond to form a 9-anthryloxy radical and nitric oxide (NO).[7][8] The 9-anthryloxy radical can then undergo further reactions, with 9,10-anthraquinone being a major identified photoproduct.[7]

Biodegradation

Microbial degradation is a key process for the removal of polycyclic aromatic hydrocarbons (PAHs) and their derivatives from the environment. While specific studies on the biodegradation of this compound are limited, the metabolic pathways for similar compounds, such as anthracene and other nitroaromatics, have been extensively studied. Bacteria and fungi are the primary organisms involved in these degradation processes.[9][10][11]

Bacterial degradation of aromatic compounds often initiates with the action of dioxygenase enzymes, which introduce hydroxyl groups into the aromatic ring, leading to the formation of catechols that can then enter central metabolic pathways.[9] For nitroaromatic compounds, the initial steps can involve either the reduction of the nitro group or its removal through oxidative or hydrolytic mechanisms.

Fungal degradation, particularly by white-rot fungi, involves extracellular lignin-modifying enzymes such as laccases and peroxidases, which can non-specifically oxidize a wide range of aromatic pollutants.[12][13]

Biological Effects and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the toxicity of this compound. Exposure to this compound has been shown to induce DNA damage and oxidative stress in mammalian systems.[1][2][6]

DNA Damage and Repair Pathways

In vivo studies have demonstrated that this compound can cause DNA strand breaks, the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), and DNA-protein crosslinks in the lungs and hearts of rats.[1][6] This genotoxicity is associated with alterations in the expression of key DNA repair genes. Specifically, exposure to this compound has been observed to increase the expression of OGG1 (8-Oxoguanine DNA Glycosylase), which is involved in the base excision repair of oxidized purines.[1][6] Conversely, the expression of MTH1 (MutT Homolog 1), which hydrolyzes oxidized purine nucleoside triphosphates, and XRCC1 (X-ray repair cross complementing 1), a scaffold protein in base excision repair, has been shown to be inhibited.[1][6]

Oxidative Stress Signaling

This compound exposure is also linked to the induction of oxidative stress.[1][6] This is evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and alterations in the activity of antioxidant enzymes.[1][6] Furthermore, this compound has been shown to elevate the levels of GADD153 (Growth Arrest and DNA Damage-inducible protein 153), also known as CHOP, a key regulator of the cellular stress response, and heme oxygenase-1 (HO-1), an enzyme induced in response to oxidative stress.[1][6]

Experimental Protocols

Analysis of this compound in Environmental Samples

Objective: To extract and quantify this compound from environmental matrices such as soil or air particulate matter.

Methodology (based on GC/MS analysis):

-

Sample Collection:

-

Air Particulate Matter: Collect total suspended particulates (TSP) or PM2.5 on quartz fiber filters using a high-volume air sampler.

-

Soil: Collect surface soil samples and homogenize.

-

-

Extraction:

-

Soxhlet Extraction: Place the filter or a known mass of soil into a Soxhlet extractor. Extract with a suitable solvent mixture (e.g., dichloromethane/hexane) for 18-24 hours.

-

Ultrasonic Extraction: Place the sample in a flask with the extraction solvent and sonicate in an ultrasonic bath for a specified period (e.g., 3 x 30 minutes).

-

-

Cleanup and Fractionation:

-

Concentrate the extract using a rotary evaporator.

-

Perform column chromatography using silica gel or alumina to remove interfering compounds. Elute with a series of solvents of increasing polarity. Collect the fraction containing nitro-PAHs.

-

-

Analysis by Gas Chromatography/Mass Spectrometry (GC/MS):

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection of the concentrated extract.

-

Temperature Program: A programmed temperature ramp to separate the analytes.

-

MS Detection: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the characteristic ions of this compound.

-

Quantification: Use an internal standard method with a deuterated analog of a PAH for accurate quantification. Create a calibration curve using certified standards of this compound.

-

Photodegradation Study of this compound

Objective: To investigate the photodegradation kinetics and identify the major photoproducts of this compound.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or chloroform) at a known concentration (e.g., 0.1 mM).[7]

-

Irradiation:

-

Place the solution in a quartz or borosilicate glass reaction vessel.

-

Irradiate the solution with a UVA lamp (e.g., 350 nm) under constant stirring.[7]

-

Maintain a constant temperature using a cooling system.

-

-

Reaction Monitoring:

-

At specific time intervals, withdraw aliquots of the reaction mixture.

-

Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) with a UV detector or a photodiode array detector to monitor the disappearance of the this compound peak and the appearance of product peaks.

-

-

Product Identification:

-

For identification of major photoproducts, irradiate a larger volume of the solution until a significant portion of the starting material has reacted.

-

Concentrate the reaction mixture and separate the products using column chromatography.

-

Characterize the isolated products using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structures (e.g., 9,10-anthraquinone).[7]

-

-

Kinetic Analysis:

-

Plot the natural logarithm of the concentration of this compound versus irradiation time. If a linear plot is obtained, the reaction follows pseudo-first-order kinetics.

-

Calculate the degradation rate constant (k) from the slope of the line and the half-life (t₁/₂) using the equation t₁/₂ = 0.693/k.

-

Biodegradation Study of this compound

Objective: To assess the biodegradability of this compound by a specific microbial strain or consortium.

Methodology (based on bacterial degradation of anthracene): [14]

-

Microorganism and Culture Conditions:

-

Biodegradation Experiment:

-

In a series of sterile flasks, add a defined volume of MSM.

-

Add this compound (dissolved in a minimal amount of a non-toxic solvent like dimethyl sulfoxide) to the flasks to achieve the desired final concentration.

-

Inoculate the flasks with a pre-grown culture of the selected bacterium.

-

Include control flasks: a sterile control (no bacteria) to assess abiotic loss and a biotic control without this compound to monitor bacterial growth.

-

Incubate the flasks on a rotary shaker at an appropriate temperature and pH in the dark to prevent photodegradation.

-

-

Monitoring Degradation:

-

At regular intervals, sacrifice a set of flasks.

-

Extract the remaining this compound from the culture medium using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Analyze the extracts by HPLC or GC/MS to quantify the concentration of this compound.

-

-

Metabolite Identification:

-

Analyze the extracts for the presence of potential metabolites using GC/MS. Compare the mass spectra with libraries to tentatively identify the structures of intermediate products.

-

-

Data Analysis:

-

Plot the concentration of this compound over time to determine the degradation rate.

-

Compare the degradation in the inoculated flasks with the abiotic loss in the sterile controls to confirm biological degradation.

-

Conclusion

This compound is a prevalent environmental contaminant originating from combustion sources, particularly diesel exhaust. Its formation in the atmosphere is influenced by the reaction of anthracene with nitrogen oxides. The environmental persistence of this compound is mitigated by photodegradation and microbial degradation, leading to the formation of various transformation products. Exposure to this compound poses a potential health risk, as it has been shown to induce DNA damage and oxidative stress by modulating key cellular signaling pathways. The experimental protocols detailed in this guide provide a framework for the accurate quantification of this compound in environmental samples and for further investigation into its environmental fate and toxicological effects. A deeper understanding of these aspects is crucial for developing effective risk assessment and remediation strategies for this and other related nitro-PAHs.

References

- 1. Effects of ambient PM2.5 and this compound on DNA damage and repair, oxidative stress and metabolic enzymes in the lungs of rats - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 2. Effects of ambient PM2.5 and this compound on DNA damage and repair, oxidative stress and metabolic enzymes in the lungs of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Health Risk Assessment of Inhalation Exposure to Airborne Particle-Bound Nitrated Polycyclic Aromatic Hydrocarbons in Urban and Suburban Areas of South China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. aaqr.org [aaqr.org]

- 6. Effects of Ambient Atmospheric PM2.5, 1-Nitropyrene and this compound on DNA Damage and Oxidative Stress in Hearts of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photochemical reaction of 9-nitro-substituted anthracene-like molecules 9-methyl-10-nitroanthracene and 12-methyl-7-nitrobenz[a]anthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound derivative as a precursor of anthraquinone for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]